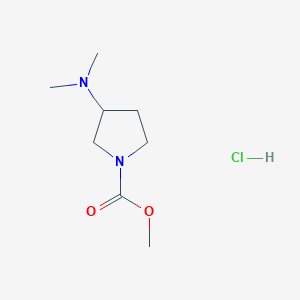

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride

Description

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate; hydrochloride is a pyrrolidine derivative featuring a dimethylamino group at the 3-position and a methyl carbamate group at the 1-position, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₈H₁₇ClN₂O₂, with an approximate molecular weight of 232.45 g/mol .

Properties

IUPAC Name |

methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9(2)7-4-5-10(6-7)8(11)12-3;/h7H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOCXXXWYYGIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride typically involves the reaction of dimethylamine with a suitable pyrrolidine derivative. One common method includes the esterification of 3-(dimethylamino)pyrrolidine-1-carboxylic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride has been investigated for its role as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of bioactive groups that enhance the pharmacological properties of final products.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of several drug candidates. For instance, it has been utilized in creating derivatives that target specific receptors involved in neurological disorders. The compound's dimethylamino group is particularly useful for enhancing solubility and bioavailability.

Neuroscience Applications

Research indicates that this compound exhibits properties that may influence neurotransmitter systems, particularly those related to anxiety and depression.

Neurotransmitter Modulation

Studies have shown that derivatives of this compound can act as modulators of neurotransmitter receptors, which may lead to antidepressant and anxiolytic effects. The ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system disorders.

Case Study: Antidepressant Properties

- A study demonstrated that a derivative of this compound significantly reduced depressive-like behavior in animal models, suggesting its potential as a therapeutic agent for depression .

Pharmacological Applications

The pharmacological profile of this compound suggests several potential applications in drug development.

Antagonism of Specific Receptors

This compound has been identified as a selective antagonist for certain receptors, which could be beneficial in treating conditions such as hypertension or anxiety disorders.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Differences:

- Position 1 Substituent : The methyl carbamate in the target compound contrasts with bulkier tert-butyl carbamates (common protecting groups) and sulfonyl groups in Almotriptan impurities . Methyl carbamates may enhance metabolic stability compared to tert-butyl derivatives, which require acidic conditions for cleavage .

- Position 3 Substituent: The dimethylamino group directly attached to the pyrrolidine ring differs from (dimethylamino)methyl (spacer in ) or simple methyl groups (). Direct attachment increases basicity, influencing solubility and receptor binding .

- Salt Form : Hydrochloride salts are prevalent across analogues, improving aqueous solubility critical for drug formulation .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings:

- Solubility : Hydrochloride salts universally enhance water solubility, though steric bulk in tert-butyl analogues reduces it slightly compared to the target .

- Basicity: The dimethylamino group in the target compound confers stronger basicity than tert-butyl carbamates, favoring interactions with acidic biological targets (e.g., enzymes) .

- Stability : Methyl carbamates exhibit greater stability than tert-butyl derivatives, which are prone to acidic hydrolysis .

Biological Activity

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate; hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential applications in enzyme inhibition, receptor binding, and as a building block in organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a dimethylamino group and a carboxylate moiety, contributing to its biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the hydrochloride salt form, enhancing solubility and stability for biological assays .

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate; hydrochloride exhibits its biological activity primarily through:

- Enzyme Inhibition : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with active sites on enzymes, potentially inhibiting their function. This characteristic is crucial for developing inhibitors targeting specific enzymatic pathways.

- Receptor Binding : The compound's structural rigidity from the pyrrolidine ring enhances its binding affinity to various receptors, making it a candidate for studies involving neurotransmitter systems and other receptor-mediated processes.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives, including those structurally related to methyl 3-(dimethylamino)pyrrolidine-1-carboxylate. For instance, research involving A549 human lung adenocarcinoma cells demonstrated that modifications to the pyrrolidine structure could significantly influence cytotoxicity. Compounds with similar frameworks showed varying degrees of efficacy against cancer cell lines, indicating that structural modifications could enhance or diminish biological activity .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibits cell proliferation |

| Compound B | 10.0 | Induces apoptosis |

| Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate | TBD | TBD |

Enzyme Inhibition Studies

In enzyme inhibition assays, methyl 3-(dimethylamino)pyrrolidine-1-carboxylate has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was tested against insulin-regulated aminopeptidase (IRAP), showing promising results in reducing enzyme activity at micromolar concentrations .

Case Studies

- Study on Anticancer Properties : A study published in MDPI evaluated various derivatives of pyrrolidine compounds against A549 cells. The results indicated that certain substitutions on the pyrrolidine ring could enhance anticancer activity significantly compared to standard treatments like cisplatin .

- Enzyme Interaction Analysis : Research focusing on enzyme interactions demonstrated that methyl 3-(dimethylamino)pyrrolidine-1-carboxylate could effectively bind to active sites of target enzymes, leading to reduced enzymatic activity and potential therapeutic applications in metabolic disorders .

Q & A

Q. What analytical methods are recommended to confirm the purity and structural integrity of Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride?

- Methodological Answer: Purity and structural validation require a combination of techniques:

- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon spectra to confirm functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection (e.g., 254 nm) and compare against certified reference standards .

- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or MALDI-TOF.

- X-ray Crystallography: Resolve crystal structure for absolute stereochemical confirmation if crystalline derivatives are available .

Q. How does the hydrochloride salt form influence the compound's solubility and stability?

- Methodological Answer: The hydrochloride counterion enhances water solubility by forming ion-dipole interactions, critical for biological assays. Stability studies under varying pH (e.g., 2–8) and temperature (4°C to 40°C) should be conducted using accelerated stability protocols. Hydrolysis of the ester group in acidic/basic conditions must be monitored via HPLC to optimize storage conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of fine particles.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing high-purity Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride?

- Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency.

- Catalysts: Employ phase-transfer catalysts like tetrabutylammonium bromide to improve yields in biphasic systems.

- Temperature Control: Maintain 0–5°C during exothermic steps (e.g., acylation) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

Q. How can contradictory data in reaction yields between published methods be resolved?

- Methodological Answer:

- Reproducibility Checks: Replicate experiments with strict control of variables (humidity, reagent purity).

- Design of Experiments (DoE): Use factorial designs to isolate factors affecting yield (e.g., molar ratios, reaction time).

- In-situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and identify bottlenecks .

Q. What strategies are effective for impurity profiling and quantification?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to generate degradants.

- LC-MS/MS: Identify impurities via fragmentation patterns and compare with databases (e.g., PubChem, CAS).

- Threshold Limits: Align impurity thresholds (e.g., ≤0.1% for unknown impurities) with ICH Q3A/B guidelines .

Q. How can computational modeling predict the compound's interactions with biological targets?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with receptors (e.g., GPCRs).

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability.

- QSAR Models: Corrogate substituent effects (e.g., dimethylamino group) on bioactivity using descriptors like logP and polar surface area .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter the compound's pharmacological profile?

- Methodological Answer:

- Synthetic Analogues: Prepare derivatives via reductive amination or Pd-catalyzed cross-coupling.

- In-vitro Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) to establish structure-activity relationships (SAR).

- LogD Measurements: Assess lipophilicity changes using shake-flask methods to predict blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.